molecular formula C9H6INO B3056579 4-iodo-1H-indole-3-carbaldehyde CAS No. 72527-73-2

4-iodo-1H-indole-3-carbaldehyde

Cat. No.: B3056579
CAS No.: 72527-73-2
M. Wt: 271.05 g/mol
InChI Key: DMKCSBWCRRMSRJ-UHFFFAOYSA-N
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Description

4-Iodo-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The indole nucleus is known for its diverse biological activities and is a key structure in many bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1H-indole-3-carbaldehyde typically involves the iodination of 1H-indole-3-carbaldehyde. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. This can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions often involve refluxing the mixture to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium catalyst, boronic acids, and a base like potassium carbonate in an organic solvent.

Major Products

    Oxidation: 4-iodo-1H-indole-3-carboxylic acid.

    Reduction: 4-iodo-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

4-Iodo-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential use in drug development due to its ability to interact with various biological targets.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets. The aldehyde group can participate in various biochemical reactions, including forming Schiff bases with amines.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Bromo-1H-indole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    4-Chloro-1H-indole-3-carbaldehyde: Contains a chlorine atom, which is less bulky and less reactive compared to iodine.

Uniqueness

4-Iodo-1H-indole-3-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The larger size and higher reactivity of iodine compared to other halogens make this compound particularly interesting for various synthetic and biological applications.

Properties

IUPAC Name

4-iodo-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKCSBWCRRMSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453150
Record name 1H-Indole-3-carboxaldehyde, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72527-73-2
Record name 1H-Indole-3-carboxaldehyde, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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